molecular formula C15H22N2O5 B13252977 Methyl 3-(3-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate

Methyl 3-(3-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate

Cat. No.: B13252977
M. Wt: 310.35 g/mol
InChI Key: GCWFXBOJZRXZLS-UHFFFAOYSA-N
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Description

Methyl 3-(3-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate is a multifunctional organic compound featuring a tert-butoxycarbonyl (Boc)-protected amine, a 3-aminophenyl substituent, and a 2-hydroxypropanoate backbone. This structure confers unique reactivity and solubility properties, making it valuable in peptide synthesis and medicinal chemistry. The Boc group enhances stability during synthetic processes, while the hydroxy and amino groups enable hydrogen bonding and further functionalization.

Properties

Molecular Formula

C15H22N2O5

Molecular Weight

310.35 g/mol

IUPAC Name

methyl 3-(3-aminophenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)17-11(12(18)13(19)21-4)9-6-5-7-10(16)8-9/h5-8,11-12,18H,16H2,1-4H3,(H,17,20)

InChI Key

GCWFXBOJZRXZLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)N)C(C(=O)OC)O

Origin of Product

United States

Biological Activity

Methyl 3-(3-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is significant for its stability and reactivity in biological systems. The molecular formula is C15H20N2O4C_{15}H_{20}N_{2}O_{4} with a molecular weight of approximately 296.34 g/mol. The presence of the amino group and hydroxyl functionalities suggests potential interactions with biological targets.

Mechanisms of Biological Activity

  • Antioxidant Activity :
    • Compounds similar to this compound have demonstrated significant antioxidant properties. These activities are often assessed using assays such as ABTS and FRAP, where the compound shows a capacity to scavenge free radicals and reduce oxidative stress in cellular models .
  • Cytotoxicity Against Tumor Cells :
    • Preliminary studies indicate that derivatives of this compound may exhibit selective cytotoxicity against various human tumor cell lines. This activity appears to be structure-dependent, suggesting that modifications to the amino or hydroxyl groups can enhance or diminish efficacy .
  • Enzyme Inhibition :
    • The compound may also act as an inhibitor of specific enzymes relevant in cancer progression or bacterial infections. For instance, some derivatives have shown inhibitory effects on urease, which is crucial for the survival of Helicobacter pylori, a bacterium linked to gastric ulcers and cancer .

Case Study 1: Antioxidant Efficacy

A study evaluated various derivatives' antioxidant activities, including those structurally related to this compound. The results indicated that these compounds effectively inhibited lipid peroxidation and exhibited significant radical-scavenging activity compared to standard antioxidants like Trolox .

CompoundIC50 (µM)Activity Type
Compound A19.6 ± 0.8Lipid Peroxidation Inhibition
Compound B6.23 ± 0.33Radical Scavenging Activity

Case Study 2: Cytotoxicity Assessment

Research on tumor cell lines revealed that certain analogs demonstrated selective cytotoxicity, particularly against breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The structure-activity relationship indicated that modifications at the amino group significantly influenced cytotoxic potency .

Cell LineCompound Concentration (µM)Viability (%)
MCF-71045
PC-3530

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Methyl 3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoate
  • Key Differences: Replaces the 3-aminophenyl group with a 3-bromophenyl moiety and introduces a methyl group at the 2-position.
  • Synthetic Utility: Bromine facilitates cross-coupling reactions (e.g., Suzuki), absent in the amino-substituted analog.
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(3-iodo-4-methoxyphenyl)propanoate
  • Key Differences: Substitutes the 3-aminophenyl group with a 3-iodo-4-methoxyphenyl group.
  • Impact : Iodo and methoxy groups enhance lipophilicity (logP ~3.2) and alter electronic properties, favoring halogen-bonding interactions .

Backbone Modifications

3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic Acid
  • Key Differences: Lacks the hydroxy group at the 2-position and replaces the 3-aminophenyl group with a methyl group.
  • Impact : Reduced hydrogen-bonding capacity decreases solubility in polar solvents (e.g., water solubility <1 mg/mL) compared to the hydroxy-containing target compound .
Methyl 3-((3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl)carbonylamino)thiophene-2-carboxylate
  • Key Differences: Incorporates a thiophene ring and an isoxazole-carbonylamino group instead of the phenyl and hydroxypropanoate groups.
  • Impact : The heterocyclic thiophene enhances π-π stacking interactions, while the isoxazole group introduces metabolic stability .

Protecting Group and Functional Group Variations

tert-Butyl 3-(3-trifluoromethylphenyl)-2-(diphenylmethyleneamino)propanoate
  • Key Differences: Uses a diphenylmethyleneamino group instead of Boc-protected amine and a trifluoromethylphenyl substituent.
  • Impact : The trifluoromethyl group increases electronegativity, altering electronic distribution and acidity (pKa ~4.5 vs. ~8.2 for Boc-protected amines) .
tert-Butyl (2S)-3-(3-acetamido-3-methyl-2-oxo-2,3-dihydrobenzofuran-5-yl)-2-(((benzyloxy)carbonyl)amino)propanoate
  • Key Differences : Features a benzofuran-oxo-acetamido group and benzyloxycarbonyl (Cbz) protection instead of Boc.
  • Impact: The Cbz group is more labile under hydrogenolysis conditions, offering orthogonal protection strategies. The benzofuran moiety contributes to planar rigidity, affecting conformational flexibility .

Data Tables

Table 2. Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP Solubility (Polar Solvents)
Target Compound ~322 ~1.8 Moderate (~10 mg/mL)
Methyl 3-(3-bromophenyl)-...propanoate ~370 ~2.5 Low (~2 mg/mL)
3-((Boc)amino)-2-methylpropanoic Acid ~203 ~1.2 Poor (<1 mg/mL)

Research Findings

  • Electronic Effects: Electron-withdrawing groups (e.g., Br, CF₃) on the aromatic ring reduce nucleophilic reactivity compared to the 3-aminophenyl group, which participates in resonance stabilization .
  • Hydrogen Bonding : The 2-hydroxy group in the target compound enhances solubility in polar solvents and facilitates crystallinity, unlike methyl or carboxylic acid analogs .
  • Synthetic Yields : Low yields (e.g., 14% for compound 3p ) highlight challenges in sterically congested systems, suggesting optimized conditions are needed for the target compound.

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